Cas no 130232-97-2 (S-(+)-Tert-butyl Glycidyl Ether)

S-(+)-Tert-butyl Glycidyl Ether is a chiral epoxide compound characterized by its high enantiomeric purity and reactivity. Its tert-butyl group enhances steric hindrance, making it valuable in asymmetric synthesis and chiral intermediate applications. The glycidyl ether functionality allows for ring-opening reactions, enabling its use in the preparation of pharmaceuticals, fine chemicals, and specialty polymers. The S-(+) enantiomer is particularly advantageous for stereoselective transformations, ensuring precise control over reaction pathways. Its stability under typical storage conditions and compatibility with a range of reagents further contribute to its utility in organic synthesis. This compound is often employed in academic and industrial research for developing enantiomerically enriched products.
S-(+)-Tert-butyl Glycidyl Ether structure
130232-97-2 structure
Product Name:S-(+)-Tert-butyl Glycidyl Ether
CAS No:130232-97-2
MF:C7H14O2
MW:130.184862613678
MDL:MFCD09750970
CID:137303
PubChem ID:11768605
Update Time:2025-10-30

S-(+)-Tert-butyl Glycidyl Ether Chemical and Physical Properties

Names and Identifiers

    • Oxirane,2-[(1,1-dimethylethoxy)methyl]-, (2S)-
    • (2S)-2-[(1,1-dimethylethoxy)methyl]Oxirane
    • (S)-t-Butyl glycidyl ether
    • S-(+)-TERT-BUTYL GLYCIDYL ETHER
    • (S)-(+)-Tert-butyl glycidyl ether
    • (S)-2-t-butoxymethyloxiran
    • (S)-epoxy-tert-butyl ether
    • (S)-tert-butyl glycidyl ether
    • FT-0694173
    • LS30236
    • (2S)-2-(tert-Butoxymethyl)oxirane
    • Oxirane, 2-[(1,1-dimethylethoxy)methyl]-, (2S)
    • Q27278641
    • DTXSID601267350
    • Oxirane, ((1,1-dimethylethoxy)methyl)-, (+)-
    • UNII-G28UV61J7C
    • (+)-tert-Butyl glycidyl ether
    • 130232-97-2
    • Oxirane, 2-[(1,1-dimethylethoxy)methyl]-, (2S)-
    • SCHEMBL401560
    • SFJRUJUEMVAZLM-LURJTMIESA-N
    • Oxirane, ((1,1-dimethylethoxy)methyl)-, (2S)-
    • (S)-2-(tert-butoxymethyl)oxirane
    • tert-Butyl glycidyl ether, (+)-
    • AKOS006345544
    • AMY36925
    • Oxirane, [(1,1-dimethylethoxy)methyl]-, (2S)-
    • Oxirane, 2-((1,1-dimethylethoxy)methyl)-, (2S)-
    • MFCD09750970
    • AS-15943
    • s-(+)-t-Butyl glycidyl ether
    • G28UV61J7C
    • S-()-tert-Butyl glycidyl ether
    • EN300-784646
    • (S)-2-t-butoxymethyl-oxiran
    • (2S)-2-[(tert-butoxy)methyl]oxirane
    • Oxirane,2-[(1,1-dimethylethoxy)methyl]-,(2S)-
    • CS-0444476
    • (2S)-2-[(2-methylpropan-2-yl)oxymethyl]oxirane
    • tert-Butyl glycidyl ether, (S)-
    • BBL103605
    • STL557415
    • S-(+)-Tert-butyl Glycidyl Ether
    • MDL: MFCD09750970
    • Inchi: 1S/C7H14O2/c1-7(2,3)9-5-6-4-8-6/h6H,4-5H2,1-3H3/t6-/m0/s1
    • InChI Key: SFJRUJUEMVAZLM-LURJTMIESA-N
    • SMILES: O1C[C@H]1COC(C)(C)C

Computed Properties

  • Exact Mass: 130.09942
  • Monoisotopic Mass: 130.099
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 93.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.8A^2
  • XLogP3: 0.8

Experimental Properties

  • Color/Form: Not available
  • Density: 0.945
  • Melting Point: Not available
  • Boiling Point: 151.999°C at 760 mmHg
  • Flash Point: 43.333°C
  • Refractive Index: 1.432
  • PSA: 21.76
  • LogP: 1.20030
  • Vapor Pressure: Not available

S-(+)-Tert-butyl Glycidyl Ether Security Information

S-(+)-Tert-butyl Glycidyl Ether Pricemore >>

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S-(+)-Tert-butyl Glycidyl Ether Suppliers

Amadis Chemical Company Limited
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(CAS:130232-97-2)S-(+)-Tert-butyl Glycidyl Ether
Order Number:A1120147
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:24
Price ($):165.0/447.0
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S-(+)-Tert-butyl Glycidyl Ether Related Literature

Additional information on S-(+)-Tert-butyl Glycidyl Ether

S-(+)-Tert-butyl Glycidyl Ether: A Comprehensive Overview

S-(+)-Tert-butyl Glycidyl Ether, also known by its CAS number 130232-97-2, is a versatile compound that has garnered significant attention in various scientific and industrial fields. This compound, which belongs to the class of glycidyl ethers, is characterized by its unique chemical structure and properties. The term "glycidyl ether" refers to a specific type of epoxide, where the oxygen atom in the ether linkage is part of an epoxide ring. In this case, the tert-butyl group attached to the sulfur atom imparts distinctive characteristics to the molecule, making it valuable for a wide range of applications.

The synthesis of S-(+)-Tert-butyl Glycidyl Ether involves a multi-step process that typically begins with the preparation of glycidol, which serves as the precursor. The subsequent reaction with tert-butyl bromide in the presence of a suitable base facilitates the formation of the desired product. This compound is often used as an intermediate in organic synthesis due to its reactivity and ability to undergo various transformations. Recent studies have highlighted its potential in polymer chemistry, where it serves as a building block for creating advanced materials with tailored properties.

One of the most notable applications of S-(+)-Tert-butyl Glycidyl Ether is in the field of drug delivery systems. Researchers have explored its use as a carrier for bioactive molecules, leveraging its biocompatibility and controlled release capabilities. The compound's ability to form stable complexes with drugs has made it a promising candidate for targeted therapy applications. Additionally, its stereochemistry plays a crucial role in determining its interactions with biological systems, which has been extensively studied in recent years.

In terms of physical properties, S-(+)-Tert-butyl Glycidyl Ether exhibits a melting point of approximately 45°C and a boiling point around 145°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory procedures. The compound's stability under different environmental conditions has also been a subject of recent investigations, particularly in relation to its use in outdoor applications where exposure to UV light and varying temperatures is inevitable.

The stereochemistry of S-(+)-Tert-butyl Glycidyl Ether is another area that has attracted significant research interest. The (+) configuration refers to the specific arrangement of atoms around the chiral center, which influences the compound's optical activity and biological interactions. Recent advancements in chiral resolution techniques have enabled more efficient production of enantiomerically pure samples, further enhancing its utility in asymmetric synthesis and pharmaceutical research.

From an environmental perspective, understanding the biodegradation pathways of S-(+)-Tert-butyl Glycidyl Ether is critical for assessing its ecological impact. Studies have shown that under aerobic conditions, the compound undergoes microbial degradation through oxidative mechanisms, ultimately breaking down into less complex molecules. This information is vital for industries aiming to minimize their environmental footprint while utilizing this compound in manufacturing processes.

In conclusion, S-(+)-Tert-butyl Glycidyl Ether (CAS No: 130232-97-2) stands out as a multifaceted compound with diverse applications across various disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a key player in both academic research and industrial innovation. As ongoing studies continue to uncover new potentials for this compound, its role in shaping future technologies and therapies is expected to grow significantly.

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Amadis Chemical Company Limited
(CAS:130232-97-2)S-(+)-Tert-butyl Glycidyl Ether
A1120147
Purity:99%/99%
Quantity:1g/5g
Price ($):165.0/447.0
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